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4-Hydroxy-5-methyl-3(2H)-furanone - 19322-27-1

4-Hydroxy-5-methyl-3(2H)-furanone

Catalog Number: EVT-1190287
CAS Number: 19322-27-1
Molecular Formula: C5H6O3
Molecular Weight: 114.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Hydroxy-5-methyl-3(2H)-furanone is a heterocyclic compound and a significant flavor and aroma component found in various fruits and cooked foodstuffs. [, ] It has a low odor perception threshold, meaning it can be perceived at very low concentrations, contributing to the characteristic aromas of foods like strawberries, pineapples, and cooked meats. [, , ] It is also a product of the Maillard reaction, a complex series of chemical reactions between sugars and amino acids that occurs during cooking. [, , , , , , ] The compound exhibits a range of properties making it interesting for research, including antioxidant, anti-carcinogenic, and even potential quorum-sensing mimicking abilities. [, , , , , , , ]

Future Directions
  • Elucidating Quorum Sensing Mimicry: Further research is needed to fully understand the mechanism by which HMFO interacts with the bacterial quorum sensing system. [] Investigating its effects on different bacterial species and exploring its potential role in interspecies communication could reveal novel insights into microbial interactions.
  • Therapeutic Applications: While preliminary studies suggest potential antioxidant, anti-carcinogenic, and skin-lightening properties, more in-depth in vivo studies are required to confirm these effects and investigate potential therapeutic applications of HMFO. [, , , , , ]
  • Developing Stable Formulations: The development of stable, odorless HMFO derivatives, such as the glucosides synthesized enzymatically, holds potential for improving its application in food and other industries. [] These stable forms could enhance its shelf-life, broaden its applications, and potentially improve its bioavailability.

2-Methyl-3-furanthiol

  • Relevance: 2-Methyl-3-furanthiol is produced in the Maillard reaction involving 4-hydroxy-5-methyl-3(2H)-furanone and cysteine. The formation of 2-methyl-3-furanthiol can occur with or without 4-hydroxy-5-methyl-3(2H)-furanone as an intermediate, depending on the specific reaction conditions. []

3-Mercapto-2-pentanone

  • Relevance: Like 2-methyl-3-furanthiol, 3-mercapto-2-pentanone is also produced in the Maillard reaction involving 4-hydroxy-5-methyl-3(2H)-furanone and cysteine. Interestingly, research suggests that 3-mercapto-2-pentanone can be formed from both 4-hydroxy-5-methyl-3(2H)-furanone and ribose as precursors. []

2-Furfurylthiol

  • Relevance: 2-Furfurylthiol is generated in Maillard reactions, often alongside 4-hydroxy-5-methyl-3(2H)-furanone. The co-occurrence of these compounds suggests a potential relationship in their formation pathways within the Maillard reaction network. []

2-(2-Furanylmethylene)-4-hydroxy-5-methyl-3(2H)-furanone

  • Relevance: It represents a direct structural modification of 4-hydroxy-5-methyl-3(2H)-furanone and provides insights into the reactivity of the furanone ring system, particularly at the methylene group adjacent to the carbonyl. []

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol)

  • Relevance: Both 4-hydroxy-2,5-dimethyl-3(2H)-furanone and 4-hydroxy-5-methyl-3(2H)-furanone belong to the 3(2H)-furanone chemical class, sharing a core furanone ring structure. They are often found together in foods and beverages, and their similar sensory properties and common occurrence suggest potential overlapping roles in flavor formation. [, , ]

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (Homofuraneol)

  • Relevance: 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone belongs to the 3(2H)-furanone family, sharing a core furanone ring structure with 4-hydroxy-5-methyl-3(2H)-furanone. The presence of an ethyl group in 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone distinguishes it from the target compound. [, , , ]

2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF)

  • Relevance: DMMF's structure closely resembles both 4-hydroxy-5-methyl-3(2H)-furanone and 4-hydroxy-2,5-dimethyl-3(2H)-furanone. The key difference lies in the presence of a methoxy group at the 4th position in DMMF instead of a hydroxy group. []

5-(Hydroxymethyl)furfural

  • Relevance: 5-(Hydroxymethyl)furfural, like 4-hydroxy-5-methyl-3(2H)-furanone, is a degradation product of sugars during the Maillard reaction. They often co-occur in thermally processed foods, implying potential shared pathways in their formation. [, ]

Methylglyoxal

  • Relevance: Methylglyoxal is a key intermediate in the Maillard reaction and contributes to the formation of 4-hydroxy-5-methyl-3(2H)-furanone. []

Diacetyl

  • Relevance: Similar to methylglyoxal, diacetyl is also a degradation product in the Maillard reaction. It can be formed from 4-hydroxy-5-methyl-3(2H)-furanone through oxidative pathways. []

2,5-Dimethyl-3(2H)-furanone 4-O-α-D-glucopyranoside (DMF-G)

  • Relevance: DMF-G is directly related to 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) which shares structural similarities with 4-hydroxy-5-methyl-3(2H)-furanone. The formation of DMF-G highlights the potential for enzymatic modification of furanone compounds in biological systems. []
Overview

4-Hydroxy-5-methyl-3-furanone is a chemical compound with significant relevance in various scientific fields, particularly in microbiology and food chemistry. It is recognized for its role as an autoinducer in bacterial communication and its potential applications in flavoring and fragrance industries. The molecular formula of this compound is C5H6O3\text{C}_5\text{H}_6\text{O}_3, indicating that it consists of five carbon atoms, six hydrogen atoms, and three oxygen atoms.

Source

4-Hydroxy-5-methyl-3-furanone is naturally produced by several bacterial species, including Vibrio harveyi and Porphyromonas gingivalis. It is synthesized as part of the quorum-sensing mechanism, where bacteria communicate through signaling molecules to coordinate their behavior based on population density . The compound can also be synthesized in vitro through various biochemical methods, which have been explored in laboratory settings .

Classification

This compound falls under the category of furanones, which are cyclic compounds containing a furan ring. It is classified as a flavor compound due to its sweet, caramel-like aroma, making it valuable in food and fragrance applications. Additionally, it has been identified as an important metabolic intermediate in bacterial metabolism .

Synthesis Analysis

Methods

The synthesis of 4-hydroxy-5-methyl-3-furanone can be achieved through several methods:

  1. Biochemical Synthesis: This involves the enzymatic conversion of precursors such as S-ribosylhomocysteine using specific enzymes like LuxS. This method has been demonstrated to produce the compound effectively in bacterial cultures .
  2. Chemical Synthesis: Laboratory synthesis can be performed via chemical reactions involving furan derivatives. One common approach includes the reaction of appropriate aldehydes with methyl acetoacetate under acidic conditions to yield the desired furanone .

Technical Details

The enzymatic pathway for producing 4-hydroxy-5-methyl-3-furanone includes the conversion of S-ribosylhomocysteine to homocysteine and subsequently to furanone through a series of enzymatic reactions. Mass spectrometry has been employed to identify this compound as a major product formed during these reactions .

Molecular Structure Analysis

Data

  • Molecular Formula: C5H6O3\text{C}_5\text{H}_6\text{O}_3
  • Molecular Weight: 114.10 g/mol
  • CAS Number: 19322-27-1
Chemical Reactions Analysis

Reactions

4-Hydroxy-5-methyl-3-furanone participates in various chemical reactions:

  1. Condensation Reactions: It can undergo condensation with other carbonyl compounds to form larger molecules.
  2. Reduction Reactions: The compound can be reduced to form alcohol derivatives.
  3. Oxidation Reactions: Under oxidative conditions, it may transform into other furan derivatives or carboxylic acids.

Technical Details

The reactivity of 4-hydroxy-5-methyl-3-furanone can be attributed to the electron-withdrawing nature of the carbonyl group in the furan ring, which enhances its electrophilic character during chemical reactions .

Mechanism of Action

Process

The mechanism of action for 4-hydroxy-5-methyl-3-furanone primarily involves its role as an autoinducer in bacterial communication. When produced by bacteria such as Vibrio harveyi, it facilitates quorum sensing by allowing cells to detect population density and coordinate gene expression accordingly.

Data

Research indicates that this compound acts not only as a signaling molecule but also plays a role in metabolic processes within bacteria, influencing pathways related to fatty acid synthesis and other critical cellular functions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to pale yellow liquid.
  • Odor: Sweet, caramel-like aroma.
  • Solubility: Soluble in water and organic solvents.

Chemical Properties

  • Boiling Point: Approximately 200 °C
  • Melting Point: Not well-defined due to its liquid state at room temperature.
  • Stability: Relatively stable under normal conditions but may decompose under extreme pH or temperature.

Relevant analyses have shown that this compound exhibits inhibitory effects on fatty acid synthesis, highlighting its potential biological activity .

Applications

Scientific Uses

4-Hydroxy-5-methyl-3-furanone has several applications across different fields:

  1. Food Industry: Used as a flavor enhancer due to its pleasant aroma.
  2. Microbiology: Studied for its role in bacterial communication and metabolism.
  3. Pharmaceutical Research: Investigated for potential therapeutic properties related to metabolic regulation.

Properties

CAS Number

19322-27-1

Product Name

4-Hydroxy-5-methyl-3-furanone

IUPAC Name

4-hydroxy-5-methylfuran-3-one

Molecular Formula

C5H6O3

Molecular Weight

114.1 g/mol

InChI

InChI=1S/C5H6O3/c1-3-5(7)4(6)2-8-3/h7H,2H2,1H3

InChI Key

DLVYTANECMRFGX-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)CO1)O

Solubility

Soluble in water; Slightly soluble in fats
Soluble (in ethanol)

Synonyms

4-hydroxy-5-methyl-3(2H)-furanone
4-hydroxy-5-methylfuran-3(2H)-one
4HM-furanone
5-methyl-4-hydroxy-3(2H)-furanone
norfuraneol

Canonical SMILES

CC1=C(C(=O)CO1)O

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